The compound can be synthesized through various chemical reactions involving indazole precursors. Research has shown that indazole derivatives, including 6-bromo-2,3-dimethyl-2H-indazol-4-ol, are significant in medicinal chemistry due to their potential therapeutic applications.
6-Bromo-2,3-dimethyl-2H-indazol-4-ol is classified as a heterocyclic aromatic organic compound. It falls under the category of substituted indazoles, which are recognized for their structural diversity and functional versatility in chemical synthesis and biological applications.
The synthesis of 6-bromo-2,3-dimethyl-2H-indazol-4-ol can be achieved through several methods:
The synthetic routes may vary in complexity and yield depending on the chosen method. Industrial production often optimizes these routes to ensure high purity and efficiency while minimizing environmental impact.
The molecular structure of 6-bromo-2,3-dimethyl-2H-indazol-4-ol consists of an indazole core with specific substitutions:
This substitution pattern significantly influences its chemical reactivity and biological activity.
The molecular formula is , with a molecular weight of approximately 244.1 g/mol. The compound's structural characteristics contribute to its potential interactions in biological systems.
6-bromo-2,3-dimethyl-2H-indazol-4-ol participates in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide or potassium cyanide for substitution reactions. The outcomes depend on the reaction conditions and reagents employed.
The mechanism of action for 6-bromo-2,3-dimethyl-2H-indazol-4-ol involves its interaction with specific molecular targets within biological systems:
The physical properties of 6-bromo-2,3-dimethyl-2H-indazol-4-ol include:
Key chemical properties include:
The synthesis of 6-bromo-2,3-dimethyl-2H-indazol-4-ol (CAS: 2088840-54-2) necessitates carefully orchestrated multi-step sequences to address challenges in regiocontrol and functional group compatibility. A validated four-step pathway begins with the N-alkylation of a protected indazole precursor, followed by regioselective bromination at the C6 position, C3-methylation, and finally, C4-hydroxylation. This route achieves an overall yield of 32% and >95% purity when employing Pd-catalyzed coupling for bromine introduction and copper-mediated hydroxylation [1] [3]. Alternative pathways reversing bromination and methylation steps show reduced yields (18–22%) due to steric hindrance from the C3-methyl group, which impedes electrophilic aromatic substitution. Recent optimizations utilize microwave-assisted synthesis to accelerate the cyclization step, reducing reaction times from 12 hours to 45 minutes while maintaining yields at 78% [3]. All routes require rigorous validation via 1H/13C NMR and LC-MS to confirm the absence of positional isomers or O-alkylated byproducts.
Table 1: Multi-Step Synthetic Pathways for 6-Bromo-2,3-dimethyl-2H-indazol-4-ol
Sequence | Key Step Conditions | Overall Yield (%) | Purity (%) |
---|---|---|---|
Bromination → N-Methylation → C-Methylation → Hydroxylation | Pd(OAc)₂/XPhos, 80°C | 32 | >95 |
N-Methylation → Bromination → C-Methylation → Hydroxylation | Br₂/FeCl₃, 0°C | 22 | 89 |
Microwave-Assisted Cyclization → Bromination → Methylations → Hydroxylation | Microwave, 150°C | 41 | 93 |
Regioselectivity in bromination and alkylation is critical for accessing the target molecule. Electrophilic bromination at C6 requires precise temperature control (–10°C to 0°C) and Lewis acid catalysts (FeCl₃ or AlCl₃) to suppress dibromination. Studies show that the C6 position exhibits 8.5× higher reactivity than C4 due to electronic directing effects of the indazole N-atom and adjacent methyl groups [3]. For methylation, N-alkylation at the indazole N2-position is achieved using methyl iodide and K₂CO₃ in DMF (yield: 91%), while C3-methylation employs Stille coupling with trimethylstannane and Pd(PPh₃)₄ (yield: 84%) [1] [10]. Competing N1-alkylation is minimized by steric bulk from the 2,3-dimethyl groups, with <5% N1-isomer formation observed. Solid-phase strategies immobilize indazoles via carboxylic acid linkers, enabling excess reagent use for quantitative methylation but requiring harsh cleavage conditions (TFA/DCM) that reduce yields by 15–20% [3] [6].
Direct hydroxylation at C4 faces challenges due to competing O-vs C-selectivity and oxidative degradation. Catalytic systems employing Cu(I)/phenanthroline complexes (5 mol%) with oxygen donors (t-BuOOH) achieve 76% yield by facilitating radical insertion at C4 [3]. Kinetic studies reveal pseudo-first-order dependence on indazole concentration (kobs = 4.2 × 10⁻⁴ s⁻¹) and a rate-limiting C–O bond formation step (Ea = 68 kJ/mol). Alternative routes use ortho-lithiation at C4 with n-BuLi at –78°C, followed by boron trioxide quenching and oxidative hydrolysis (yield: 63%) [1]. Recent advances employ bimetallic copper-Schiff base catalysts, enhancing oxygen transfer efficiency and reducing side-product formation to <8% [3]. Solvent screening identifies DMF as optimal, with protic solvents (MeOH/H₂O) accelerating hydrolysis of intermediate boronate esters.
Table 2: Catalytic Systems for C4-Hydroxylation
Catalyst System | Oxidant | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Cu(I)/1,10-Phenanthroline | t-BuOOH | 80 | 76 | 11 |
Pd(OAc)₂/Bipyridine | O₂ (1 atm) | 100 | 58 | 23 |
n-BuLi/B(OMe)₃ → H₂O₂ | – | –78 → 25 | 63 | 15 |
Cu(II)-Schiff Base | O₂ (balloon) | 70 | 82 | 8 |
Solid-phase synthesis (SPS) leverages Merrifield resin-bound intermediates for iterative functionalization, enabling high-purity (>98%) 6-bromo-2,3-dimethyl-2H-indazol-4-ol after cleavage [3] [6]. Key advantages include automated purification and excess reagent use for quantitative methylation. However, SPS suffers from limited reaction scalability and linker incompatibility with strong electrophiles (e.g., Br₂), restricting bromination to late-stage steps. In contrast, solution-phase synthesis accommodates gram-scale production (up to 50 g/batch) and diverse catalysts but requires chromatographic purification, reducing yields by 10–15% [1] [4]. Economic analyses show SPS is preferable for small-scale, high-value applications (e.g., isotopic labeling), while solution-phase excels in bulk manufacturing. Hybrid approaches use soluble polymer supports (PEG-OMe) to combine advantages, achieving 89% yield with HPLC purity of 97% [3].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | 10–50 g | 0.1–1 g |
Average Yield per Step | 75–85% | 88–95% |
Purity (HPLC) | 90–95% | >98% |
Purification Method | Column Chromatography | Filtration/Washing |
Scalability | Excellent | Poor |
Functional Group Tolerance | Broad | Moderate |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3